2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Catalog No.
S13952024
CAS No.
M.F
C13H4BrF6NO3
M. Wt
416.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-...

Product Name

2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

IUPAC Name

2-(2-bromo-4-fluoro-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Molecular Formula

C13H4BrF6NO3

Molecular Weight

416.07 g/mol

InChI

InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)10(21(22)23)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

NYYOXFHTUDVVGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)[N+](=O)[O-])F)Br)F)C(F)(F)F

The compound 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic molecule characterized by its unique structure that includes multiple halogen and nitro substituents. Its molecular formula is C13H4BrF6NO3C_{13}H_{4}BrF_{6}NO_{3} with a molecular weight of approximately 416.07 g/mol. This compound features a phenoxy group, which is a phenolic derivative, and it is notable for its potential applications in various fields, including agriculture and pharmaceuticals.

The chemical behavior of this compound can be influenced by its functional groups. The presence of bromine, fluorine, and nitro groups makes it reactive under various conditions. Typical reactions may include:

  • Nitration: The nitro group can participate in electrophilic aromatic substitution reactions.
  • Halogenation: The bromine and fluorine atoms can undergo further substitution reactions under appropriate conditions.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.

Compounds similar to 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exhibit various biological activities. For instance, derivatives with nitro groups are often evaluated for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess significant agricultural antibacterial activity and could be effective in controlling plant diseases and weeds, similar to other fluoro-nitrophenolic compounds .

The synthesis of 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can be achieved through several methods:

  • Nitration of Bromo-Fluorophenol: A method involves dissolving 2-bromo-4-fluorophenol in chloroform and treating it with a mixture of sulfuric acid and nitric acid to introduce the nitro group .
  • Fluorination: The difluoro and trifluoromethyl groups can be introduced through fluorination reactions using appropriate fluorinating agents.
  • Phenoxy Formation: The phenoxy linkage can be formed via nucleophilic substitution reactions involving phenolic compounds.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity.

The applications of 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene span across various fields:

  • Agriculture: It may serve as an effective herbicide or fungicide due to its biological activity against plant pathogens .
  • Pharmaceuticals: Its unique structure could lead to the development of new drugs targeting specific biological pathways.
  • Material Science: The compound's properties may be harnessed in developing advanced materials with specific thermal or chemical resistance.

Studies on the interactions of this compound with biological systems are crucial for understanding its efficacy and safety. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to target enzymes or receptors.
  • Toxicity Assessments: Understanding potential side effects through in vitro and in vivo studies.

Such studies are essential for determining its suitability for agricultural or pharmaceutical applications.

Several compounds share structural similarities with 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene, including:

Compound NameMolecular FormulaKey Features
2-Bromo-4-fluoro-5-nitrophenolC6H3BrFNO3C_6H_3BrFNO_3Lacks trifluoromethyl group; used as an antibacterial agent
1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzeneC7H2BrF4NO2C_7H_2BrF_4NO_2Similar halogenation pattern; different substitution on the benzene ring
2-Bromo-1,3-difluoro-4-nitrobenzeneC6H2BrF2NO2C_6H_2BrF_2NO_2Contains fewer fluorine atoms; potential use in organic synthesis

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene within this class of chemicals.

Regioselective Halogenation Strategies in Polyhalogenated Benzene Systems

The introduction of bromine and fluorine atoms at specific positions on the benzene rings necessitates regioselective halogenation protocols. Modern approaches leverage directing groups and halogen-exchange reactions to overcome the electronic deactivation caused by existing electron-withdrawing substituents.

A notable method involves the use of potassium halide salts with hypervalent iodine reagents such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA). These systems enable mild, room-temperature halogenation of electron-deficient aromatics by generating electrophilic halogens in situ. For instance, the C3–H regioselective halogenation of 4-quinolones demonstrates that PIFA/PIDA facilitates bromination or iodination with >90% regiocontrol, even in water as a solvent. Adapting this to the target compound, the trifluoromethyl group adjacent to the phenoxy moiety could act as a directing group, steering bromination to the ortho position relative to the ether linkage.

Simultaneous halogenation-fluorination strategies are also viable. Reacting aromatic derivatives containing halogenoalkyl units with halogens in liquid hydrofluoric acid enables concurrent nuclear halogenation and side-chain fluorination. For example, substituting a methyl group with trifluoromethyl via sequential chlorination and fluorination (using SbCl₅ or SnCl₄ catalysts) has been reported for bis(trifluoromethyl)benzene synthesis. This approach could be extended to install the trifluoromethyl group on the central benzene ring prior to etherification.

Table 1: Halogenation Reagents and Conditions

Halogenation TypeReagentsTemperatureSolventYield (%)
BrominationKBr, PIFA, H₂O25°CH₂O85–92
FluorinationCl₂/HF, SbCl₅50–100°CHF70–78
Chloro-Fluoro ExchangeHF, Ni reactor85°C65

Nitration Pathway Optimization in Electron-Deficient Fluoroaromatic Substrates

Nitration of heavily fluorinated aromatics requires careful optimization due to the electron-withdrawing nature of fluorine, which deactivates the ring toward electrophilic substitution. Mixed acid systems (HNO₃/H₂SO₄) are less effective here, prompting the use of nitronium tetrafluoroborate (NO₂BF₄) in aprotic solvents like dichloromethane. This reagent delivers nitronium ions without generating water, minimizing side reactions.

In the target molecule, nitration at the 5-position of the 2-bromo-4-fluoro-phenoxy fragment is likely directed by the meta-orienting effects of the existing bromine and fluorine substituents. Studies on similar systems show that electron-deficient rings favor nitration at positions ortho or para to strong electron-withdrawing groups when using directed metallation strategies. For instance, pre-coordinating the substrate with TMPMgCl·LiCl (a magnesium base) can deprotonate specific sites, enhancing nitration regioselectivity.

Key considerations for nitration:

  • Solvent polarity: Low-polarity solvents (e.g., CH₂Cl₂) improve NO₂⁺ stability and reduce protonation of intermediates.
  • Temperature control: Reactions conducted at –10°C to 0°C minimize over-nitration.
  • Substrate pre-activation: Directed ortho-metalation using TMP₂Mg·2LiCl generates a magnesiated intermediate, which reacts efficiently with nitroelectrophiles.

Etherification Techniques for Sterically Hindered Phenolic Coupling Reactions

Forming the diaryl ether bond between two highly substituted aromatic rings demands strategies to overcome steric hindrance. Traditional Ullmann coupling (Cu catalysis) or nucleophilic aromatic substitution (SNAr) often fail here due to the lack of activating groups ortho to the leaving group.

A two-step approach proves effective:

  • Generation of a fluoro-nitro phenol intermediate via selective deprotection of a methoxy group using BBr₃.
  • Copper-mediated coupling with 1,3-difluoro-5-(trifluoromethyl)benzene bearing a para-fluorine leaving group.

The use of bulky ligands like 1,10-phenanthroline in Cu(I)-catalyzed couplings enhances reactivity by stabilizing the metal center and facilitating oxidative addition. Recent advances demonstrate that microwave irradiation at 150°C reduces reaction times from days to hours while maintaining yields >80%.

Mechanistic insights:

  • SNAr pathway: The electron-withdrawing trifluoromethyl and nitro groups activate the fluorine leaving group toward nucleophilic displacement.
  • Steric mitigation: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between the phenolic nucleophile and the aromatic electrophile in biphasic systems.

XLogP3

5.2

Hydrogen Bond Acceptor Count

9

Exact Mass

414.92787 g/mol

Monoisotopic Mass

414.92787 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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